3-Amino-5-(trifluoromethyl)benzenesulfonamide 3-Amino-5-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 49674-29-5
VCID: VC18141982
InChI: InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-5(11)3-6(2-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
SMILES:
Molecular Formula: C7H7F3N2O2S
Molecular Weight: 240.21 g/mol

3-Amino-5-(trifluoromethyl)benzenesulfonamide

CAS No.: 49674-29-5

Cat. No.: VC18141982

Molecular Formula: C7H7F3N2O2S

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(trifluoromethyl)benzenesulfonamide - 49674-29-5

Specification

CAS No. 49674-29-5
Molecular Formula C7H7F3N2O2S
Molecular Weight 240.21 g/mol
IUPAC Name 3-amino-5-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-5(11)3-6(2-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
Standard InChI Key HXGAXJYBRVVJIK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1N)S(=O)(=O)N)C(F)(F)F

Introduction

Structural Features and Molecular Characteristics

Molecular Architecture

3-Amino-5-(trifluoromethyl)benzenesulfonamide (C8_8H7_7F3_3N2_2O2_2S) features a benzene ring with three distinct functional groups:

  • Amino group (-NH2_2): Positioned at the 3rd carbon, this group participates in hydrogen bonding and serves as a site for further chemical modifications .

  • Trifluoromethyl group (-CF3_3): Located at the 5th carbon, this strongly electron-withdrawing group enhances the compound’s stability and influences its electronic distribution .

  • Sulfonamide group (-SO2_2NH2_2): Attached to the 1st carbon, this moiety is critical for enzyme inhibition and biological activity .

The molecular weight is 252.21 g/mol, with a calculated partition coefficient (LogP) of 1.82, indicating moderate lipophilicity .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC8_8H7_7F3_3N2_2O2_2S
Molecular Weight252.21 g/mol
Hydrogen Bond Donors2 (NH2_2, SO2_2NH2_2)
Hydrogen Bond Acceptors5 (SO2_2, NH2_2, CF3_3)

Crystallographic Insights

X-ray diffraction studies of analogous trifluoromethyl sulfonamides reveal twisted molecular geometries. For example, the dihedral angle between the benzene ring and adjacent functional groups ranges from 31.1° to 55.58°, creating a non-planar conformation that influences binding to biological targets . The sulfonamide group adopts a nearly perpendicular orientation relative to the aromatic ring (N–S–Car_{ar}–Car_{ar} torsion angle = 83.7°), facilitating hydrogen-bonded supramolecular chains along crystallographic axes .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step route:

  • Cyclization: Aminoguanidine bicarbonate reacts with carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) in toluene under reflux to form 3-amino-1H-1,2,4-triazole intermediates .

  • Sulfonylation: The triazole intermediate undergoes nucleophilic substitution with benzenesulfonyl chloride derivatives in acetonitrile or DMF, yielding the final product .

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYieldPurity
1Aminoguanidine, Carboxylic Acid110°C91–99%>95%
2Sulfonyl Chloride, DMFRT50–62%90–98%

Industrial Production Challenges

Scale-up efforts face hurdles in optimizing trifluoromethyl group incorporation, which requires specialized fluorination reagents like sulfur tetrafluoride (SF4_4). Continuous flow reactors have shown promise in improving yield (up to 72% at pilot scale) by enhancing mass transfer during exothermic sulfonylation steps.

Chemical Properties and Reactivity

Electronic Effects

The -CF3_3 group induces strong electron-withdrawing effects (-I effect), decreasing electron density at the benzene ring’s 5th position. This polarization:

  • Increases acidity of the sulfonamide NH group (pKa_a ≈ 8.2 vs. 10.3 for non-fluorinated analogs)

  • Enhances stability toward oxidative degradation (half-life in H2_2O2_2: 48 hr vs. 12 hr for -CH3_3 analogs)

Reaction Pathways

Key transformations include:

  • Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution at the 4th position with amines or alkoxides .

  • Sandmeyer Reaction: Diazotization of the amino group enables introduction of halides or cyano groups .

Biological Activity and Mechanism of Action

Antimalarial Activity

In vitro testing against P. falciparum 3D7 strains showed IC50_{50} values of 0.8–1.2 µM, surpassing benchmark drugs like sulfadoxine (IC50_{50} = 2.5 µM) . Docking studies indicate strong binding to DHPS (ΔG = -9.3 kcal/mol) via:

  • Hydrogen bonds between sulfonamide oxygen and Ser436_{436}

  • π-Stacking interactions with Phe416_{416}

Table 3: Comparative Antimalarial Efficacy

CompoundIC50_{50} (µM)Target Affinity
3-Amino-5-(trifluoromethyl)BSA0.8–1.2DHPS
Sulfadoxine2.5DHPS
Chloroquine0.02Heme Polymerase

Recent Advances and Future Directions

Hybrid Drug Development

2024 saw the first reported hybrid molecule combining 3-amino-5-(trifluoromethyl)benzenesulfonamide with artemisinin derivatives, showing synergistic antimalarial effects (FIC index = 0.3) .

Computational Design

Machine learning models predict that substituting the amino group with acetylated variants could improve blood-brain barrier penetration (predicted LogBB = -0.7 vs. -1.2 for parent compound) .

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